3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole
Description
The compound 3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole features a 1,2,4-triazole core substituted at three positions:
- Position 3: A (3-chlorophenyl)methylthio group.
- Position 5: A 2-furyl (furan-2-yl) moiety.
- Position 4: A propenyl (allyl) chain.
This structural combination confers unique electronic, steric, and pharmacophoric properties. The propenyl group may influence conformational flexibility and membrane permeability .
Properties
Molecular Formula |
C16H14ClN3OS |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazole |
InChI |
InChI=1S/C16H14ClN3OS/c1-2-8-20-15(14-7-4-9-21-14)18-19-16(20)22-11-12-5-3-6-13(17)10-12/h2-7,9-10H,1,8,11H2 |
InChI Key |
ARYNUZVQGHJHCT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC(=CC=C2)Cl)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized via the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic substitution reactions, where a chlorophenyl halide reacts with a nucleophile.
Attachment of the Furyl Group: The furyl group can be attached via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate furyl boronic acids or halides.
Addition of the Prop-2-enyl Group: The prop-2-enyl group can be introduced through alkylation reactions using prop-2-enyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole ring.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. Research indicates that 3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole exhibits significant activity against various bacterial and fungal strains.
- Case Study : A study demonstrated that this compound showed potent inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens such as Candida species and Aspergillus species .
Anticancer Properties
The anticancer potential of triazoles has been extensively studied. This compound has been evaluated for its cytotoxic effects on several cancer cell lines.
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers.
- Case Study : In vitro studies revealed that it significantly reduced cell viability in breast cancer cell lines (e.g., MCF-7), with IC50 values indicating strong cytotoxicity .
Anti-inflammatory Effects
Research has shown that triazole derivatives can exhibit anti-inflammatory properties.
- Mechanism : The compound has been found to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in inflammatory conditions .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays.
- Findings : It demonstrated significant free radical scavenging activity against DPPH radicals, indicating potential benefits in treating oxidative stress-related diseases .
Research Findings Summary
Mechanism of Action
The mechanism of action of 3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with biological macromolecules, while the chlorophenyl and furyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Structural and Computational Insights
- Crystallography : Tools like SHELXL () and ORTEP-3 () enable comparison of bond lengths and angles. The target compound’s propenyl chain may induce torsional strain, affecting crystal packing.
- Docking Studies : Molecular modeling of furyl-triazoles suggests binding to antioxidant enzymes like glutathione peroxidase, while chlorophenyl groups may interact with hydrophobic enzyme pockets .
Biological Activity
3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole is a synthetic compound characterized by its unique structural features, including a triazole ring and various substituents that potentially confer diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole is , with a molecular weight of approximately 351.3 g/mol. Its structure includes:
- A triazole ring , which is known for its role in various biological activities.
- A chlorophenyl group , which can enhance lipophilicity and biological interactions.
- A methylthio group , which may influence the compound's reactivity and interaction with biological targets.
- A furan moiety , contributing to its pharmacological profile.
Biological Activity Overview
Research indicates that compounds similar to 3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole exhibit significant biological activities, particularly in anticancer and antimicrobial applications. The following sections detail specific findings related to its biological activity.
Anticancer Activity
Studies have shown that 1,2,4-triazole derivatives possess anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit tumor growth by interfering with cellular proliferation pathways and inducing apoptosis in cancer cells. In vitro studies have demonstrated that related triazole compounds can significantly reduce cell viability in various cancer cell lines .
- Case Studies : In one study involving derivatives of triazoles, compounds were tested against multiple cancer cell lines. Results indicated that specific substitutions on the triazole ring enhanced antiproliferative effects, suggesting that 3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole may exhibit similar or enhanced activity due to its unique structure .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- Cytokine Modulation : In peripheral blood mononuclear cell (PBMC) cultures, triazole derivatives showed a notable decrease in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential use in treating inflammatory diseases .
| Compound | Cytokine Inhibition (%) | Notes |
|---|---|---|
| 3a | 44–60 | Strongest effect observed |
| 3c | Significant at medium dose | Similar effects to established anti-inflammatory drugs |
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has been documented:
- Spectrum of Activity : Compounds similar to 3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole have been tested against various bacterial strains (both Gram-positive and Gram-negative) and exhibited significant antimicrobial effects .
Understanding how 3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole interacts with biological systems is crucial for its therapeutic development:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation.
- Receptor Interaction : It might interact with cellular receptors that modulate growth factor signaling pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-[(3-Chlorophenyl)methylthio]-5-(2-furyl)-4-prop-2-enyl-1,2,4-triazole, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the triazole core followed by sequential substitution. Key steps include:
- Thioether linkage formation : Reacting a chlorophenyl precursor with a mercapto-triazole intermediate under basic conditions (e.g., NaOH/ethanol) .
- Allylation : Introducing the prop-2-enyl group via nucleophilic substitution or alkylation, requiring inert atmospheres (N₂/Ar) and anhydrous solvents (DMF, THF) .
- Optimization : Reaction temperature (e.g., 80–120°C for thioether formation), solvent polarity (e.g., DMF for high solubility), and reaction time (monitored via TLC/HPLC) are critical for yield and purity .
Q. How is structural integrity validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm substituent positions via ¹H and ¹³C chemical shifts (e.g., furyl protons at δ 6.2–7.4 ppm, allyl protons at δ 5.1–5.9 ppm) .
- IR : Identify key functional groups (e.g., C-S stretch at ~650 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H⁺] at m/z corresponding to C₁₆H₁₃ClN₃OS) .
- Quality Control : Purity ≥95% via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., fungal CYP51 or bacterial DHFR enzymes). Prioritize hydrogen bonding (furyl oxygen, triazole nitrogens) and hydrophobic contacts (chlorophenyl group) .
- ADME Prediction : Tools like SwissADME assess drug-likeness (e.g., LogP ~3.5, TPSA ~75 Ų) to prioritize analogs for in vitro testing .
- Case Study : Analogous triazoles with pyridinyl substituents showed MIC values of 2–8 µg/mL against Candida albicans, correlating with docking scores .
Q. How do structural modifications (e.g., substituent position) influence antifungal activity?
- Methodological Answer :
- SAR Analysis : Compare bioactivity of derivatives with varying substituents:
| Substituent Position | Antifungal MIC (µg/mL) | Reference |
|---|---|---|
| 3-Chlorophenyl | 4.0 (vs. C. albicans) | |
| 4-Chlorophenyl | 8.0 | |
| 2-Furyl vs. Pyridinyl | 2.0 vs. 16.0 |
- Mechanistic Insight : Electron-withdrawing groups (e.g., Cl) enhance membrane permeability, while bulky substituents (e.g., prop-2-enyl) may sterically hinder target binding .
Q. How can crystallographic data resolve contradictions in reported bioactivity?
- Methodological Answer :
- Single-Crystal XRD : Use SHELXL for refinement to determine precise bond lengths/angles (e.g., triazole ring planarity, S-C bond ~1.78 Å) .
- Conformational Analysis : Compare experimental (ORTEP-3) vs. computational (DFT) structures to identify bioactive conformers .
Experimental Design & Data Analysis
Q. What strategies mitigate low yields in thioether bond formation?
- Methodological Answer :
- Catalysis : Add KI (10 mol%) to accelerate SN2 reactions .
- Solvent Optimization : Use DMSO for polar intermediates or toluene for heat-sensitive steps .
- Workflow : Purify intermediates via flash chromatography (silica gel, hexane/EtOAc) before final cyclization .
Q. How to design assays for evaluating enzyme inhibition?
- Methodological Answer :
- Target Selection : Prioritize fungal lanosterol 14α-demethylase (CYP51) or bacterial dihydrofolate reductase (DHFR) .
- Assay Protocol :
Enzyme Inhibition : Measure IC₅₀ via UV-Vis (e.g., CYP51: ΔA₄₈₀ for lanosterol conversion) .
Time-Kill Studies : Use broth microdilution (CLSI M27/M38 guidelines) to assess fungicidal vs. fungistatic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
